molecular formula C19H22N6O B12221116 2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12221116
M. Wt: 350.4 g/mol
InChI Key: QYUKAMYGVVJJMP-UHFFFAOYSA-N
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Description

2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring, a piperazine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperazine intermediates. One common method involves the reaction of 4-chloropyrimidine with oxan-4-ylamine to form the oxan-4-ylpyrimidine intermediate. This intermediate is then reacted with piperazine to form the piperazinylpyrimidine compound. Finally, the piperazinylpyrimidine is reacted with 4-cyanopyridine under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of structural features, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

2-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C19H22N6O/c20-13-15-1-4-21-18(11-15)24-5-7-25(8-6-24)19-12-17(22-14-23-19)16-2-9-26-10-3-16/h1,4,11-12,14,16H,2-3,5-10H2

InChI Key

QYUKAMYGVVJJMP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=CC(=C4)C#N

Origin of Product

United States

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